molecular formula C10H5ClF3N B13651010 8-Chloro-5-(trifluoromethyl)quinoline

8-Chloro-5-(trifluoromethyl)quinoline

Cat. No.: B13651010
M. Wt: 231.60 g/mol
InChI Key: HKWZDTGNFFUBFP-UHFFFAOYSA-N
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Description

8-Chloro-5-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and chemical stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-5-(trifluoromethyl)quinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method includes the nucleophilic substitution of fluorine atoms and cross-coupling reactions .

Industrial Production Methods

Industrial production methods for fluorinated quinolines, including this compound, often involve large-scale cyclization reactions and the use of organometallic compounds. These methods are designed to maximize yield and purity while minimizing production costs .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-5-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups .

Scientific Research Applications

8-Chloro-5-(trifluoromethyl)quinoline has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-5-(trifluoromethyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and trifluoromethyl groups enhances its stability and biological activity compared to other fluorinated quinolines .

Properties

IUPAC Name

8-chloro-5-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N/c11-8-4-3-7(10(12,13)14)6-2-1-5-15-9(6)8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWZDTGNFFUBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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